
H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, is a peptide sequence that plays a crucial role in cellular signaling pathways. It is part of the larger family of guanine nucleotide-binding proteins (G proteins), which are involved in transmitting signals from various stimuli outside a cell to its interior. The G alpha subunit is responsible for binding and hydrolyzing guanosine triphosphate (GTP) to guanosine diphosphate (GDP), thus acting as a molecular switch in signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Utilizing automated synthesizers for high-throughput peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and amino acid analysis ensure the purity and correctness of the peptide sequence.
Chemical Reactions Analysis
Types of Reactions
H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, primarily undergoes hydrolysis reactions. The hydrolysis of GTP to GDP is a key reaction catalyzed by the G alpha subunit. This reaction is essential for the activation and deactivation of the G protein .
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction requires the presence of water and is often facilitated by magnesium ions (Mg²⁺) as cofactors.
Enzymatic Catalysis: GTPase-activating proteins (GAPs) enhance the hydrolysis rate by stabilizing the transition state.
Major Products
The primary product of the hydrolysis reaction is guanosine diphosphate (GDP), which is released along with an inorganic phosphate (Pi) .
Scientific Research Applications
H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, has numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and protein-protein interactions.
Biology: Essential in research on signal transduction pathways, cellular communication, and regulatory mechanisms.
Medicine: Investigated for its role in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
The H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, functions by binding to GTP and hydrolyzing it to GDP. This process involves several steps:
Activation: The G alpha subunit binds GTP, causing a conformational change that activates the protein.
Signal Transduction: The activated G alpha subunit interacts with downstream effectors, transmitting the signal.
Deactivation: Hydrolysis of GTP to GDP inactivates the G alpha subunit, terminating the signal
Comparison with Similar Compounds
Similar Compounds
GTP-Binding Protein Fragment, G beta: Another subunit of the G protein complex, involved in similar signaling pathways.
GTP-Binding Protein Fragment, G gamma: Works in conjunction with G alpha and G beta subunits in signal transduction.
Uniqueness
H-Cys-Gly-Ala-Gly-Glu-Ser-Gly-Lys-Ser-xiThr-xiIle-Val-Lys-Gln-Met-Lys-OH, is unique due to its specific role in binding and hydrolyzing GTP, which is critical for the activation and deactivation of G proteins. This specificity distinguishes it from other G protein subunits .
Properties
Molecular Formula |
C66H118N20O23S2 |
|---|---|
Molecular Weight |
1623.89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



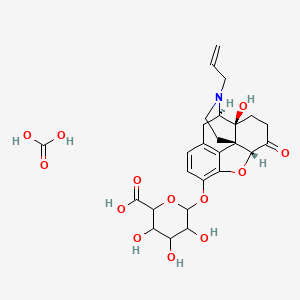
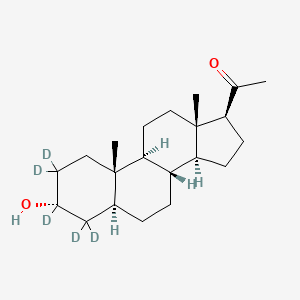
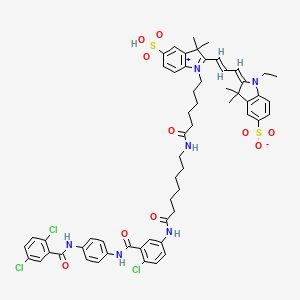
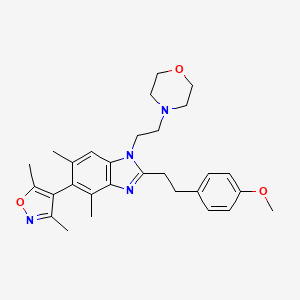



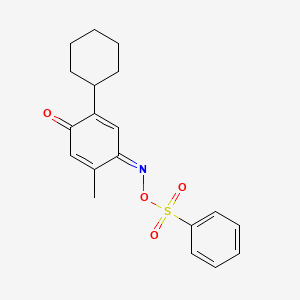
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)
